Regioisomeric Product Selectivity in Photochemical Chlorination: 1-Chloro vs. 3-Chloro Derivative
Under vapor-phase photochemical chlorination of 2,2,4,4-tetramethylpentane, 1-chloro-2,2,4,4-tetramethylpentane is the major product, formed in a 4:1 ratio over 3-chloro-2,2,4,4-tetramethylpentane [1]. This 80% selectivity for the primary position arises from the relative stability of the intermediate radicals and the statistical availability of primary versus secondary hydrogens [1]. This ratio directly impacts procurement decisions: synthesis routes targeting the primary halide can leverage the biased product distribution for higher isolated yield.
| Evidence Dimension | Product ratio in monochlorination |
|---|---|
| Target Compound Data | 1-Chloro-2,2,4,4-tetramethylpentane: 4 parts |
| Comparator Or Baseline | 3-Chloro-2,2,4,4-tetramethylpentane: 1 part |
| Quantified Difference | 4:1 ratio (target is 4× more abundant) |
| Conditions | Vapor-phase photochemical chlorination of 2,2,4,4-tetramethylpentane with chlorine under light |
Why This Matters
The 4:1 kinetic bias means the 1-chloro isomer can be obtained as the predominant product in a single-step radical halogenation, simplifying purification and increasing batch consistency.
- [1] Chegg. Photochemical chlorination of 2,2,4,4-tetramethylpentane gave a mixture of two monochlorides in a 4:1 ratio. Problem 17375889. View Source
